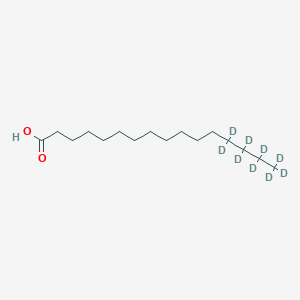

13,13,14,14,15,15,16,16,16-Nonadeuteriohexadecanoic acid

描述

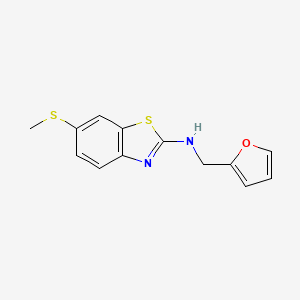

Palmitic Acid-d9: C16:0-d9 , Cetylic Acid-d9 , or Hexadecanoic Acid-d9 ) is a deuterated derivative of palmitic acid. Palmitic acid itself is a common 16-carbon saturated fatty acid found in both animals and plants. It constitutes approximately 10-20% of human dietary fat intake and makes up around 25% of total plasma lipids and 65% of saturated fatty acids in humans .

作用机制

Target of Action

13,13,14,14,15,15,16,16,16-Nonadeuteriohexadecanoic acid, also known as Palmitic acid-d9, primarily targets various intracellular and extracellular components. It acts on various intracellular and extracellular targets, modulating tumor cell signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt), endoplasmic reticulum (ER), B Cell Lymphoma-2 (Bcl-2), P53, and other signaling pathways . Furthermore, palmitic acid can be transferred to target proteins by a group of enzymes known as palmitoyl transferases (PATs). These enzymes facilitate the attachment of palmitic acid to specific cysteine residues within target proteins .

Mode of Action

The main anticancer mechanism of Palmitic acid-d9 involves the induction of cell apoptosis through the mitochondrial pathway, facilitated by the promotion of intracellular reactive oxygen species (ROS) generation . Palmitic acid-d9 also exhibits interference with the cancer cell cycle, leading to cell cycle arrest predominantly in the G1 phase .

Biochemical Pathways

Palmitic acid-d9 affects several biochemical pathways. It plays a significant regulatory role in tumor resistance processes . The main anticancer mechanism of Palmitic acid-d9 involves the induction of cell apoptosis through the mitochondrial pathway, facilitated by the promotion of intracellular reactive oxygen species (ROS) generation . It also exhibits interference with the cancer cell cycle, leading to cell cycle arrest predominantly in the G1 phase .

Pharmacokinetics

It is known that palmitic acid-d9 is intended for use as an internal standard for the quantification of palmitic acid by gc- or lc-ms .

Result of Action

The molecular and cellular effects of Palmitic acid-d9’s action are diverse. It increases NF-ĸB p65 levels, matrix metalloproteinase-9 (MMP-9) activity, and production of reactive oxygen species (ROS) in AsPC-1 pancreatic cancer cells, as well as increases migration of AsPC-1 cells . It also increases COX-2 levels in RAW 264.7 cells and increases LPS-induced IL-1β levels and caspase-1 activity in isolated mouse peritoneal macrophages .

Action Environment

The action, efficacy, and stability of Palmitic acid-d9 can be influenced by various environmental factors. For instance, the presence of other factors such as positive energy balance, excessive intake of carbohydrates (in particular mono and disaccharides), and a sedentary lifestyle, the mechanisms to maintain a steady state of Palmitic acid-d9 concentration may be disrupted leading to an over accumulation of tissue Palmitic acid-d9 resulting in dyslipidemia, hyperglycemia, increased ectopic fat accumulation and increased inflammatory tone via toll-like receptor 4 .

生化分析

Biochemical Properties

Cellular Effects

The cellular effects of 13,13,14,14,15,15,16,16,16-Nonadeuteriohexadecanoic acid are not well-documented. It is expected to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is expected to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .

准备方法

Synthetic Routes: The synthesis of Palmitic Acid-d9 involves the incorporation of deuterium atoms into the palmitic acid molecule. Deuterium is a stable isotope of hydrogen, and its presence allows for precise quantification in analytical methods such as GC-MS or LC-MS.

Industrial Production: Palmitic Acid-d9 is commercially available as an analytical standard. It can be purchased from suppliers specializing in isotopically labeled compounds.

化学反应分析

Reactions Undergone: Palmitic Acid-d9 participates in various chemical reactions typical of fatty acids. These include:

Oxidation: Palmitic acid can undergo oxidation reactions, leading to the formation of products such as palmitic acid hydroperoxides.

Reduction: Reduction of palmitic acid can yield palmitic alcohol (hexadecanol).

Substitution: Palmitic acid can undergo esterification reactions with alcohols to form palmitate esters.

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

Esterification: Esterification reactions typically involve carboxylic acid and alcohol in the presence of an acid catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reactants. For example, oxidation may yield hydroperoxides, while reduction leads to hexadecanol.

科学研究应用

Palmitic Acid-d9 finds applications in various fields:

Biochemistry: It serves as an internal standard for quantifying palmitic acid levels in biological samples.

Cell Biology: Palmitic acid acylation of proteins influences membrane anchoring, vesicle trafficking, and G protein-coupled receptor functions.

Metabolic Diseases: Elevated palmitic acid levels are associated with metabolic syndrome and type 2 diabetes.

相似化合物的比较

While Palmitic Acid-d9 is unique due to its deuterium labeling, similar compounds include other saturated fatty acids like stearic acid (C18:0) and myristic acid (C14:0).

属性

IUPAC Name |

13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i1D3,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCSVZSSVZVIGE-YNSOAAEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

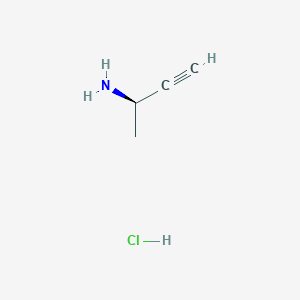

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745836 | |

| Record name | (13,13,14,14,15,15,16,16,16-~2~H_9_)Hexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173022-49-5 | |

| Record name | (13,13,14,14,15,15,16,16,16-~2~H_9_)Hexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173022-49-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol](/img/structure/B1428255.png)

![5-Chloro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1428261.png)

![Methyl 6-{bis[(tert-butoxy)carbonyl]amino}-5-bromopyridine-3-carboxylate](/img/structure/B1428263.png)

![3-[(5-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride](/img/structure/B1428264.png)

![2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide](/img/structure/B1428265.png)

![Methyl 3-{4-[(2-bromo-5-fluorophenyl)methoxy]phenyl}propanoate](/img/structure/B1428266.png)